Mesocarb (1 mg/mL in Methanol)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is primarily known for its use in treating various neuropsychiatric conditions such as asthenia, apathy, adynamia, and certain aspects of depression and schizophrenia . Mesocarb (1 mg/mL in Methanol) acts as a selective dopamine reuptake inhibitor, which makes it unique among stimulants as it does not induce the dopamine release characteristic of other stimulants like dextroamphetamine .

准备方法

Mesocarb (1 mg/mL in Methanol) is synthesized through a series of chemical reactions involving the conversion of feprosidnine hydrochloride to its freebase form, which is then treated with phenylisocyanate . The synthetic route involves the following steps:

- Conversion of feprosidnine hydrochloride to the freebase amine.

- Treatment of the freebase amine with phenylisocyanate to form Mesocarb (1 mg/mL in Methanol).

Industrial production methods for Mesocarb (1 mg/mL in Methanol) are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification processes to ensure the compound’s purity and stability .

化学反应分析

Mesocarb (1 mg/mL in Methanol) undergoes various chemical reactions, including:

Substitution: Mesocarb (1 mg/mL in Methanol) can participate in substitution reactions, particularly involving its imine side-chain.

Common reagents and conditions used in these reactions include oxidizing agents for hydroxylation and reducing agents for reduction reactions. The major products formed from these reactions are hydroxylated metabolites and other derivatives of Mesocarb (1 mg/mL in Methanol) .

科学研究应用

Pharmacological Properties

Mesocarb functions primarily as a selective dopamine reuptake inhibitor (DRI). Unlike conventional DRIs, it acts as a negative allosteric modulator of the dopamine transporter (DAT), which influences dopamine uptake without directly releasing dopamine. This unique mechanism contributes to its potential therapeutic effects:

- Dopamine Transporter Inhibition : Mesocarb exhibits high affinity for DAT, with reported Ki values of approximately 8.3 nM, indicating its potency in blocking dopamine reuptake .

- Stimulatory Effects : Studies have shown that mesocarb can enhance locomotor activity, improve cardiovascular function, and increase resistance to environmental stressors such as cold temperatures and low oxygen levels .

- Potential for Dependence : Animal studies suggest that mesocarb may have low to moderate dependence potential, generalizing to other central nervous system stimulants .

Therapeutic Uses

Historically, mesocarb was developed in the Soviet Union for various psychiatric conditions. Its applications include:

- Treatment of Psychiatric Disorders : Mesocarb has been used for conditions such as asthenia, apathy, and certain depressive disorders .

- Attention Deficit Hyperactivity Disorder (ADHD) : It has been utilized in pediatric populations to enhance focus and reduce impulsivity .

- Parkinson's Disease : As of early 2023, mesocarb is undergoing clinical trials for its efficacy in treating Parkinson's disease .

Doping Analysis Applications

Mesocarb is included in the World Anti-Doping Agency's list of prohibited substances due to its psychostimulant properties. The synthesis of mesocarb metabolites is crucial for doping control laboratories:

- Metabolite Synthesis : Research funded by WADA has focused on developing reliable reference compounds for mesocarb metabolites. This involves synthesizing various mono-, di-, and trihydroxylated regioisomeric metabolites to aid in doping analytics .

- Analytical Method Development : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the detection of mesocarb and its metabolites in biological samples, enhancing the reliability of doping tests .

- Reference Materials Availability : The synthesized metabolites will be provided free of charge to accredited anti-doping laboratories worldwide, facilitating accurate detection and analysis .

Case Studies

Several studies illustrate the applications of mesocarb in both therapeutic and analytical contexts:

- Clinical Trials for Parkinson's Disease :

- Doping Control Research :

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmacology | Dopamine reuptake inhibition | Highly selective DRI; low dependence potential |

| Psychiatry | Treatment of ADHD and depressive disorders | Enhances focus; improves mood |

| Clinical Research | Parkinson's Disease trials | Phase 1 trials ongoing; potential motor function benefits |

| Doping Analysis | Reference compound synthesis for doping tests | Metabolites synthesized for reliable detection |

作用机制

Mesocarb (1 mg/mL in Methanol) exerts its effects primarily by inhibiting the dopamine transporter (DAT), which prevents the reuptake of dopamine into presynaptic neurons . This leads to an increase in extracellular dopamine levels, enhancing dopaminergic neurotransmission. Unlike other stimulants, Mesocarb (1 mg/mL in Methanol) does not induce the release of dopamine, making it a more selective DAT inhibitor . The molecular targets involved in its mechanism of action include the dopamine transporter and various pathways associated with dopamine signaling .

相似化合物的比较

Mesocarb (1 mg/mL in Methanol) is structurally similar to other psychostimulants such as d-amphetamine (D-AMPH) but differs in its mechanism of action and selectivity . Unlike D-AMPH, which induces dopamine release, Mesocarb (1 mg/mL in Methanol) selectively inhibits dopamine reuptake without causing dopamine release . This makes Mesocarb (1 mg/mL in Methanol) unique among stimulants and potentially less prone to abuse.

Similar compounds include:

Dextroamphetamine (D-AMPH): A psychostimulant that induces dopamine release and is commonly used to treat ADHD and narcolepsy.

Methylphenidate: Another stimulant that inhibits dopamine reuptake but also induces dopamine release to some extent.

Mesocarb (1 mg/mL in Methanol)’s unique selectivity for dopamine reuptake inhibition without inducing dopamine release sets it apart from these similar compounds .

属性

分子式 |

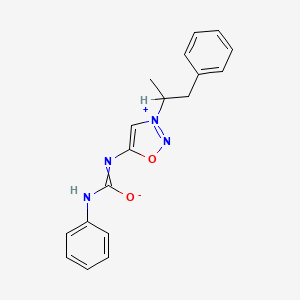

C18H18N4O2 |

|---|---|

分子量 |

322.4 g/mol |

IUPAC 名称 |

N-phenyl-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate |

InChI |

InChI=1S/C18H18N4O2/c1-14(12-15-8-4-2-5-9-15)22-13-17(24-21-22)20-18(23)19-16-10-6-3-7-11-16/h2-11,13-14H,12H2,1H3,(H-,19,20,21,23) |

InChI 键 |

OWFUPROYPKGHMH-UHFFFAOYSA-N |

规范 SMILES |

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-] |

同义词 |

mesocarb N-phenylcarbamoyl-3-(beta-phenylisopropyl)sydnonimine sidnocarb sydnoca |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。